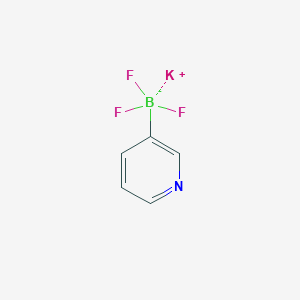

Potassium 3-Pyridyltrifluoroborate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;trifluoro(pyridin-3-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BF3N.K/c7-6(8,9)5-2-1-3-10-4-5;/h1-4H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNCKCIOWIHHCSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CN=CC=C1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BF3KN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635651 | |

| Record name | Potassium trifluoro(pyridin-3-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

561328-69-6 | |

| Record name | Potassium trifluoro(pyridin-3-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 3-Pyridyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Ascent of Pyridyltrifluoroborates: From Chemical Curiosities to Indispensable Tools in Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Organotrifluoroborates have fundamentally reshaped the landscape of modern organic synthesis, emerging as robust and versatile alternatives to traditional organoboron reagents.[1] Among this class, pyridyltrifluoroborate salts have garnered significant attention due to the prevalence of the pyridine motif in pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the discovery, development, and application of these powerful synthetic building blocks. We will explore the causality behind their synthesis, the intricacies of their reactivity in cross-coupling reactions, and their strategic implementation in drug discovery programs. Detailed experimental protocols and mechanistic diagrams are provided to furnish researchers with the practical knowledge required to leverage these reagents effectively.

The Genesis of a Superior Boron Reagent

For decades, the Suzuki-Miyaura cross-coupling reaction has been a cornerstone of C-C bond formation, primarily relying on boronic acids and their ester derivatives.[2][3] However, these trivalent boron species often suffer from practical limitations, including instability towards air and moisture, a propensity for protodeboronation, and the formation of inactive trimeric boroxine anhydrides. These challenges spurred the search for a more robust boron nucleophile.

The seminal work of Professor Gary Molander and others brought potassium organotrifluoroborates (R-BF₃K) to the forefront as a superior alternative. These tetracoordinate boron species exhibit remarkable stability, often existing as crystalline solids that are stable to air and moisture indefinitely.[4][5] This enhanced stability simplifies handling, storage, and purification, making them highly attractive for both academic research and industrial-scale synthesis.[6]

Comparative Properties of Common Organoboron Reagents

The advantages of organotrifluoroborates become evident when compared directly with their predecessors.

| Property | Boronic Acids (RB(OH)₂) | Boronate Esters (RB(OR)₂) | Organotrifluoroborates (R-BF₃K) |

| Stability | Moderate; prone to dehydration to boroxines | Good; sensitive to hydrolysis | Excellent; bench-stable solids[4] |

| Handling | Often difficult to purify; hygroscopic | Can be purified by chromatography | Crystalline; easily purified by recrystallization[1] |

| Reactivity | High; susceptible to protodeboronation | Moderate; requires activation | Requires activation; less prone to protodeboronation |

| Structure | Monomeric, but often exists as trimeric boroxines | Monomeric | Strictly monomeric tetracoordinate species |

Synthesis: The Gateway to Pyridyltrifluoroborates

The practical synthesis of organotrifluoroborates was revolutionized by the work of Vedejs in 1995, who introduced potassium hydrogen difluoride (KHF₂) as a highly effective fluorinating agent.[6][7] This method remains the most common and reliable route for preparing a wide array of these salts, including those bearing the critical pyridyl moiety.

The general pathway involves the conversion of a pyridyl halide to an intermediate organoboron species (typically a boronic acid or ester), which is then treated with KHF₂. The choice of KHF₂ over simple alkali fluorides like KF is critical; the bifluoride ion is a more potent source of fluoride, capable of efficiently displacing the hydroxyl or alkoxy groups from the trivalent boron center.[7]

Caption: General synthetic workflow for potassium pyridyltrifluoroborate salts.

Experimental Protocol: Synthesis of Potassium Pyridin-3-yltrifluoroborate

This protocol is adapted from established literature procedures and provides a reliable method for synthesizing a common pyridyltrifluoroborate salt.[7]

Materials:

-

3-Bromopyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes)

-

Triisopropyl borate

-

Potassium hydrogen difluoride (KHF₂)

-

Methanol (MeOH)

-

Acetone

-

4 M Hydrochloric acid (HCl)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF (100 mL) and 3-bromopyridine (10.0 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (10.5 mmol, 1.05 equiv) dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C. A color change to deep red or brown is typically observed. Stir the mixture at -78 °C for 30 minutes.

-

Borylation: Add triisopropyl borate (12.0 mmol, 1.2 equiv) dropwise. The reaction is often exothermic; maintain the temperature at -78 °C. After the addition is complete, allow the reaction to warm slowly to room temperature and stir overnight.

-

Hydrolysis & Extraction: Quench the reaction by slowly adding 4 M HCl (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude pyridin-3-ylboronic acid. Self-Validation: At this stage, a small sample can be analyzed by ¹H NMR to confirm the formation of the boronic acid.

-

Fluorination: Dissolve the crude boronic acid in methanol (50 mL). To this solution, add a saturated aqueous solution of KHF₂ (30.0 mmol, 3.0 equiv).

-

Isolation: Stir the mixture at room temperature for 1 hour. A white precipitate should form. Reduce the volume of methanol by approximately half using a rotary evaporator.

-

Purification: Cool the resulting slurry in an ice bath for 30 minutes, then collect the white solid by vacuum filtration. Wash the solid sequentially with cold water, cold methanol, and finally diethyl ether. Dry the product under high vacuum to afford potassium pyridin-3-yltrifluoroborate as a stable, white crystalline solid. Self-Validation: The final product should be characterized by ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectroscopy and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Reactivity and Mechanistic Insights: The Suzuki-Miyaura Coupling

The primary application of pyridyltrifluoroborate salts is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8][9] Unlike boronic acids, the tetracoordinate trifluoroborate anion is unreactive towards transmetalation in its resting state. Activation is required, which is typically achieved under basic conditions. The prevailing mechanism involves a slow, base-mediated hydrolysis of the R-BF₃K salt to the corresponding boronic acid (or a related difluorohydroxyborate species), which is the catalytically active organoboron species that enters the catalytic cycle.

Caption: The Suzuki-Miyaura catalytic cycle featuring pyridyltrifluoroborate activation.

This activation requirement allows for unique chemoselectivity. For instance, it's possible to perform reactions on other parts of a molecule containing a trifluoroborate, leaving the B-C bond intact, and then subsequently engage the trifluoroborate in a cross-coupling reaction in a later step.[9]

Experimental Protocol: Cross-Coupling of Potassium Pyridin-3-yltrifluoroborate with 4-Bromoanisole

Materials:

-

Potassium pyridin-3-yltrifluoroborate (1.2 mmol, 1.2 equiv)

-

4-Bromoanisole (1.0 mmol, 1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (2-(Dicyclohexylphosphino)-2′,6′-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

-

Cesium carbonate (Cs₂CO₃, 3.0 mmol, 3.0 equiv)

-

Toluene (5 mL)

-

Water (0.5 mL)

Procedure:

-

Reaction Setup: To a microwave vial or Schlenk tube, add potassium pyridin-3-yltrifluoroborate, 4-bromoanisole, Pd(OAc)₂, SPhos, and Cs₂CO₃.

-

Degassing: Evacuate and backfill the vessel with argon three times.

-

Solvent Addition: Add the degassed toluene and water via syringe.

-

Reaction: Seal the vessel and heat the mixture to 100 °C with vigorous stirring for 12-18 hours. Causality Note: The combination of a bulky, electron-rich phosphine ligand like SPhos with Pd(OAc)₂ is crucial for promoting both the oxidative addition of the aryl bromide and the subsequent reductive elimination steps, leading to higher yields, especially with heteroaromatic substrates.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and palladium black.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-(4-methoxyphenyl)pyridine product. Self-Validation: Confirm product identity and purity via ¹H and ¹³C NMR and compare with literature data.

Impact on Drug Discovery and Development

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[10] Furthermore, the strategic incorporation of fluorine atoms is a widely used tactic to enhance a drug candidate's metabolic stability, binding affinity, and pharmacokinetic profile.[11][12] Pyridyltrifluoroborate salts therefore represent a powerful convergence of these two strategies, providing a stable and efficient means to construct complex fluorinated and non-fluorinated pyridine-containing molecules.

Their utility is particularly evident in late-stage functionalization, where their stability allows for introduction onto complex molecular scaffolds under mild conditions, a critical capability in modern drug discovery.[13] The development of related acyltrifluoroborates (KATs) by the Bode group for rapid amide-forming ligations further expands the toolkit for bioconjugation and the synthesis of complex biologics.[14][15]

| Drug Candidate/Fragment | Therapeutic Area (Hypothetical) | Synthetic Utility of Pyridyl-BF₃K |

| Pyridyl-Aryl Kinase Inhibitor | Oncology | Rapid construction of the core biaryl hinge-binding motif. |

| Fluoropyridyl GPCR Antagonist | Neuroscience | Introduction of a metabolically stable fluoropyridine to block oxidative metabolism.[10] |

| Pyridyl-Heterocycle Fragment | Fragment-Based Drug Discovery | Stable, crystalline fragments for screening libraries, easily elaborated via cross-coupling. |

Conclusion and Future Directions

Potassium pyridyltrifluoroborate salts have evolved from a niche reagent class to indispensable mainstays in organic synthesis. Their exceptional stability, ease of handling, and versatile reactivity have overcome many of the limitations associated with traditional organoboron compounds.[1] For professionals in drug development, these reagents provide a reliable and efficient platform for the synthesis of novel pyridine-containing entities.

Future research will likely focus on expanding the scope of their reactivity beyond palladium catalysis, exploring new activation methods (e.g., photoredox catalysis), and developing novel pyridyltrifluoroborate structures to access unprecedented chemical space. As the demand for complex, functionalized heterocyclic molecules continues to grow, the role of pyridyltrifluoroborate salts in accelerating discovery is set to expand even further.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Review of the month: Potassium organotrifluoroborates - GalChimia [galchimia.com]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. organicreactions.org [organicreactions.org]

- 9. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Discovery of Novel 4,5,6,7-Tetrahydro-7 H-pyrazolo[3,4- c]pyridin-7-one Derivatives as Orally Efficacious ATX Allosteric Inhibitors for the Treatment of Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Acylboronates for amide-forming bioconjugation – Bode Research Group | ETH Zurich [bode.ethz.ch]

- 15. osti.gov [osti.gov]

Safety and Toxicity Profile of Potassium 3-Pyridyltrifluoroborate: A Guide for Research & Development

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Introduction

Potassium 3-pyridyltrifluoroborate is a member of the versatile class of organotrifluoroborate salts, which have become indispensable reagents in modern organic synthesis.[1] Their primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where they serve as stable, efficient, and often more environmentally benign alternatives to boronic acids for the formation of carbon-carbon bonds.[2][3][4] The 3-pyridyl moiety is of particular interest to medicinal chemists and materials scientists for its presence in numerous bioactive molecules and functional materials.

This guide provides a comprehensive overview of the safety and toxicity profile of this compound. As specific toxicological data for this exact compound is limited, this document employs a "read-across" approach, a standard methodology in chemical safety assessment. We will synthesize data from closely related structural analogs—such as potassium phenyltrifluoroborate, vinyltrifluoroborate, and iodophenyltrifluoroborate—as well as the fundamental toxicity of organoboron compounds and the pyridine heterocycle. The objective is to provide researchers, scientists, and drug development professionals with the critical information needed to handle this reagent safely and mitigate potential risks in a laboratory and scale-up environment.

Hazard Identification and GHS Classification

Based on a consolidated assessment of structurally similar potassium organotrifluoroborates, this compound should be handled as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.

The Globally Harmonized System (GHS) classification is summarized below.

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | GHS07 (!) |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Warning | GHS07 (!) |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning | GHS07 (!) |

| Acute Oral Toxicity | Category 4 | H301 (Assumed Potential): Harmful if swallowed | Warning | GHS07 (!) |

This table is a composite profile derived from safety data sheets of analogous compounds like potassium phenyltrifluoroborate, potassium vinyltrifluoroborate, and potassium 3-iodophenyltrifluoroborate.[5][6][7]

Precautionary Statements (Consolidated):

-

Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[5][6]

-

Response (Eyes): P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][7]

-

Response (Skin): P302+P352 (IF ON SKIN: Wash with plenty of soap and water).[5][7]

-

Response (Inhalation): P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing).[5][6]

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[5][8]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[5][8]

Toxicological Profile: A Read-Across Assessment

A complete toxicological profile for this compound has not been formally established. The following assessment is based on the known toxicology of its constituent parts and analogs.

-

Organotrifluoroborate Anion: The trifluoroborate group is a key structural feature. Upon hydrolysis or under acidic conditions, organotrifluoroborates can release fluoride ions. Soluble fluorides are toxic, and exposure can lead to irritation and burns.[9] High-level or chronic exposure to boron-containing compounds can lead to reproductive and developmental toxicity in animal studies.[10][11] However, the overall data suggests that boron compounds are not genotoxic or carcinogenic.[10]

-

Pyridine Moiety: The pyridine ring is a common heterocycle in pharmaceuticals. Pyridine itself is absorbed orally and can cause hepatic effects in animal studies at sufficient doses, including increased liver weights and inflammatory lesions.[12]

-

Potassium Cation: The potassium cation is generally of low toxicity concern, although high concentrations of any potassium salt can be hazardous.[13]

-

Acute Toxicity: While specific LD50 data is unavailable, analogs are classified as harmful if swallowed.[6] It is prudent to assume a similar profile for this compound. The primary routes of acute exposure are expected to cause immediate irritation to the eyes, skin, and respiratory tract.[5][9]

-

Chronic Toxicity: No data is available. Chronic exposure to the dust should be avoided to prevent potential long-term respiratory irritation and the possibility of fluorosis, a condition caused by repeated high exposure to fluorides that can affect bones and teeth.[9]

Risk Mitigation and Safe Handling Protocols

A systematic approach to safety, incorporating engineering controls, personal protective equipment, and established procedures, is essential for minimizing risk.

Hierarchy of Controls

The most effective risk mitigation follows the "Hierarchy of Controls" principle, which prioritizes eliminating or reducing hazards at their source.

Caption: A workflow for responding to a chemical incident involving spill or exposure.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [5][8]* Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice. [5][6]* Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell or breathing is difficult, call a poison center or doctor. [5][6]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [8][14]

Special Considerations: Thermal Hazards in Suzuki-Miyaura Coupling

A critical aspect of safety for this class of compounds is not just their inherent toxicity, but their reactivity in common applications. The Suzuki-Miyaura reaction, while powerful, can present significant thermal hazards, especially during scale-up.

-

Exothermic Events: The reaction of an aryl halide with a potassium organotrifluoroborate is often exothermic. [2][15]Studies on similar systems have shown that upon addition of the palladium catalyst, a significant and rapid release of heat can occur. [16]* Runaway Potential: In many cases, the maximum temperature of the synthesis reaction (MTSR) can exceed the boiling point of the solvent (e.g., DMF, Dioxane, DMSO). [2]Without adequate cooling and control, this can lead to a thermal runaway, resulting in a rapid increase in pressure and potential vessel failure.

-

Risk Mitigation for Synthesis:

-

Calorimetry Studies: Before any scale-up, reaction calorimetry should be performed to quantify the heat of reaction (ΔH) and the rate of heat release.

-

Controlled Addition: The limiting reagent or catalyst should be added slowly and portion-wise, with careful monitoring of the internal temperature.

-

Adequate Cooling: Ensure the reaction vessel is equipped with a cooling system capable of handling the total heat output of the reaction.

-

Solvent Choice: Be aware of the boiling point and decomposition temperature of the chosen solvent.

-

Conclusion

This compound is a valuable synthetic reagent that can be used safely when its potential hazards are understood and respected. The primary risks are irritation to the skin, eyes, and respiratory system. Safe handling requires the consistent use of engineering controls, appropriate PPE, and adherence to established laboratory protocols. Furthermore, professionals using this reagent in Suzuki-Miyaura cross-coupling reactions must be acutely aware of the potential for significant exothermic events and plan accordingly to prevent thermal runaways. By integrating the principles and protocols outlined in this guide, researchers can effectively mitigate risks and ensure a safe laboratory environment.

References

-

Ing. Petr Švec - PENTA s.r.o. (2022). Potassium fluoride dihydrate SAFETY DATA SHEET. PENTA. [Link]

-

New Jersey Department of Health. (2004). Hazardous Substance Fact Sheet: POTASSIUM FLUORIDE. NJ.gov. [Link]

-

Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: Potassium tetrafluoroborate. Carl ROTH. [Link]

-

Seacat, A. M., et al. (2003). Sub-chronic dietary toxicity of potassium perfluorooctanesulfonate in rats. Toxicology, 183(1-3), 117-31. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Potassium trifluoromethanesulfonate, 99%. Cole-Parmer. [Link]

-

Loba Chemie. (n.d.). POTASSIUM FLUORIDE ANHYDROUS AR Safety Data Sheet. Loba Chemie. [Link]

-

Kardaş, F., & Arslan, A. (2021). Toxicity of boric acid, borax and other boron containing compounds: A review. Journal of Applied Biological Sciences, 15(1), 1-6. [Link]

-

Le, T. N., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 351-359. [Link]

-

BG Chemie. (2000). TOXICOLOGICAL EVALUATION No. 136 Tetrafluoroboric acid and its salts. BG RCI. [Link]

-

European Chemicals Agency (ECHA). (n.d.). Substance Infocard: Potassium. ECHA. [Link]

-

Le, T. N., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. ResearchGate. [Link]

-

Eke, B. C., & Demirtas, M. U. (2022). Boron and Boron-Containing Compounds Toxicity. ResearchGate. [Link]

-

Le, T. N. (2018). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue University. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. ATSDR. [Link]

-

P. D. C. Dourson, M. L. (1994). General, reproductive, developmental, and endocrine toxicity of boronated compounds. Environmental Health Perspectives, 102(Suppl 7), 13-16. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

-

Wikipedia. (n.d.). Organoboron chemistry. Wikipedia. [Link]

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Potassium chloride. Carl ROTH. [Link]

-

New Jersey Department of Health. (2003). Hazardous Substance Fact Sheet: POTASSIUM. NJ.gov. [Link]

Sources

- 1. Organoboron chemistry - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Yoneda Labs [yonedalabs.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. synquestlabs.com [synquestlabs.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. nj.gov [nj.gov]

- 10. Toxicity of boric acid, borax and other boron containing compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. General, reproductive, developmental, and endocrine toxicity of boronated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. carlroth.com [carlroth.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. researchgate.net [researchgate.net]

- 16. engineering.purdue.edu [engineering.purdue.edu]

One-Pot Synthesis of Potassium 3-Pyridyltrifluoroborate from 3-Bromopyridine: A Technical Guide for Drug Discovery Professionals

Introduction: The Ascendancy of Potassium Organotrifluoroborates in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and drug development, the pursuit of novel molecular architectures with enhanced pharmacological profiles is relentless. Among the vast arsenal of synthetic tools, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable for the construction of carbon-carbon bonds. The stability, reactivity, and functional group tolerance of the organoboron coupling partner are paramount to the success of these transformations. While boronic acids and their ester derivatives have been the traditional mainstays, they are not without their limitations, including potential instability, challenging purification due to the formation of boroxines, and the economic and atom-economy drawbacks of protecting groups.[1]

Potassium organotrifluoroborates have emerged as a superior class of organoboron reagents, overcoming many of these challenges.[1][2][3] These crystalline, air- and moisture-stable solids exhibit remarkable stability, allowing for indefinite storage without special precautions.[1][4][5] Their enhanced stability and distinct reactivity profile make them highly valuable synthons, particularly in complex, multi-step syntheses common in drug discovery programs.[4] This guide provides an in-depth, field-proven protocol for the efficient one-pot synthesis of potassium 3-pyridyltrifluoroborate from the readily available starting material, 3-bromopyridine. This particular building block is of significant interest due to the prevalence of the pyridine moiety in a vast number of marketed pharmaceuticals.

The Strategic Advantage of a One-Pot Approach

The synthesis of potassium aryltrifluoroborates from aryl halides traditionally involves a two-step process: (1) the formation of an intermediate arylboronic acid or ester via a palladium-catalyzed borylation reaction, followed by (2) isolation and subsequent conversion to the trifluoroborate salt upon treatment with potassium hydrogen difluoride (KHF₂).[6] While effective, this approach can be time-consuming and may lead to yield losses during the intermediate workup and purification steps.

A one-pot, or telescoped, procedure, wherein the borylation and fluorination steps are performed sequentially in the same reaction vessel without isolation of the intermediate, offers significant advantages in terms of efficiency, resource management, and overall yield.[6][7] This streamlined workflow is particularly advantageous in a drug discovery setting where rapid analogue synthesis and library generation are critical. The protocol detailed herein is designed to maximize these efficiencies, providing a robust and scalable method for the preparation of this compound.

Reaction Mechanism: A Palladium-Catalyzed Cascade

The one-pot synthesis of this compound from 3-bromopyridine is a sophisticated cascade process that hinges on two key transformations: the Miyaura borylation and the subsequent fluorination.

Part 1: The Palladium-Catalyzed Miyaura Borylation Cycle

The initial step involves the palladium-catalyzed cross-coupling of 3-bromopyridine with a boron source, typically pinacolborane (HBpin) or bis(pinacolato)diboron (B₂pin₂). The catalytic cycle, as supported by extensive mechanistic studies and DFT calculations, can be broadly described as follows[8][9][10][11]:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of 3-bromopyridine, forming a Pd(II) intermediate.

-

Transmetalation: This is a crucial and often rate-determining step. In contrast to early proposals, recent studies suggest that the transmetalation likely proceeds via a σ-bond metathesis between the borylating agent (e.g., HBpin) and a cationic [L₂Pd(Ar)]⁺ species.[8][9][11] A base, typically a tertiary amine like triethylamine (Et₃N), is crucial for this step, facilitating the formation of a more reactive boryl species.[10]

-

Reductive Elimination: The resulting arylpalladium(II) boryl complex undergoes reductive elimination to furnish the 3-pyridylboronate ester and regenerate the active Pd(0) catalyst, allowing the cycle to continue.

The choice of palladium catalyst and ligand is critical for achieving high efficiency. A common and highly effective catalytic system for this transformation is PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)), which has demonstrated broad functional group tolerance and high yields in the borylation of various aryl halides.[10]

Part 2: In-Situ Conversion to the Trifluoroborate Salt

Upon completion of the borylation reaction, the intermediate 3-pyridylboronate ester is not isolated. Instead, an aqueous solution of potassium hydrogen difluoride (KHF₂) is added directly to the reaction mixture. This initiates the second phase of the synthesis: the displacement of the pinacol group to form the highly stable trifluoroborate salt.[2][6][7] The resulting this compound is typically a crystalline solid that can be easily isolated by filtration.

The overall transformation can be visualized as a streamlined workflow:

Figure 1: Conceptual workflow for the one-pot synthesis.

Experimental Protocol: A Step-by-Step Guide

This protocol is a synthesized methodology based on established principles for palladium-catalyzed borylations and subsequent trifluoroborate formation.[6][7][10]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Suggested Grade | Notes |

| 3-Bromopyridine | 157.99 | >98% | |

| Pinacolborane (HBpin) | 127.98 | >97% | Can be moisture sensitive. |

| [PdCl₂(dppf)]·CH₂Cl₂ | 816.64 | Catalyst grade | Pre-catalyst. |

| Triethylamine (Et₃N) | 101.19 | Anhydrous, >99.5% | Base. Must be dry. |

| 1,4-Dioxane | 88.11 | Anhydrous, >99.8% | Reaction solvent. |

| Potassium Hydrogen Difluoride (KHF₂) | 78.10 | >98% | Fluorinating agent. Corrosive. |

| Methanol (MeOH) | 32.04 | ACS grade | For washing. |

| Diethyl Ether (Et₂O) | 74.12 | ACS grade | For washing. |

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromopyridine (1.0 eq), [PdCl₂(dppf)]·CH₂Cl₂ (0.03 eq), and anhydrous 1,4-dioxane under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Sequentially add triethylamine (3.0 eq) and pinacolborane (1.2 eq) to the stirred mixture at room temperature.

-

Borylation Reaction: Heat the reaction mixture to 90-100 °C and maintain for 12-16 hours. The progress of the reaction can be monitored by TLC or GC-MS to confirm the consumption of 3-bromopyridine.

-

Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature.

-

Trifluoroborate Formation: Prepare a solution of potassium hydrogen difluoride (4.0 eq) in a minimal amount of water (e.g., 4-5 mL per 10 mmol of starting material). Add this aqueous KHF₂ solution to the reaction mixture.

-

Precipitation: Stir the resulting biphasic mixture vigorously at room temperature for 1-2 hours. A precipitate of the this compound salt will form.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold methanol and diethyl ether to remove impurities.

-

Drying: Dry the isolated white to off-white solid under high vacuum to a constant weight.

Characterization: The final product should be characterized by NMR spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F) and mass spectrometry to confirm its identity and purity.

Causality and Experimental Insights

-

Choice of Boron Source: While B₂pin₂ can also be used, HBpin is often more atom-economical.[9] The slight excess (1.2 eq) ensures complete consumption of the starting halide.

-

The Role of the Base: Triethylamine is crucial. It is believed to react with HBpin to form a more nucleophilic boryl species, which facilitates the transmetalation step.[10] Using an anhydrous grade is essential to prevent premature hydrolysis of the boronate ester.

-

Solvent Selection: Dioxane is an excellent solvent for this reaction, effectively solvating the reagents and intermediates and allowing for the necessary reaction temperature.[10]

-

Inert Atmosphere: The Pd(0) species in the catalytic cycle is sensitive to oxidation. Maintaining an inert atmosphere throughout the borylation step is critical to prevent catalyst deactivation and ensure high yields.

-

KHF₂ Stoichiometry: A significant excess of KHF₂ is used to drive the conversion of the boronate ester to the trifluoroborate salt to completion.[6]

Visualizing the Catalytic Cycle

The core of the borylation step is the palladium catalytic cycle. Understanding this process is key to troubleshooting and optimizing the reaction.

Figure 2: Simplified Miyaura borylation catalytic cycle.

Conclusion and Outlook

This guide provides a comprehensive and technically grounded protocol for the one-pot synthesis of this compound. By leveraging a palladium-catalyzed Miyaura borylation followed by an in-situ fluorination, this method offers a highly efficient, atom-economical, and scalable route to a valuable building block for drug discovery. The stability and unique reactivity of potassium organotrifluoroborates continue to position them as indispensable tools in the synthesis of complex molecular entities.[2][12][13] Adherence to the principles and steps outlined in this document will enable researchers to reliably produce this key reagent, accelerating the discovery and development of next-generation therapeutics.

References

-

Lam, K. C., Marder, T. B., & Lin, Z. (2010). Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. Organometallics, 29(8), 1849–1857. Available from: [Link]

-

Al-Faiyz, Y. S. (2020). Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. IntechOpen. Available from: [Link]

-

Murata, M., Oyama, T., Watanabe, S., & Masuda, Y. (2000). Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates. The Journal of Organic Chemistry, 65(1), 164–168. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Borylation of Aryl Arenesulfonates with Dialkoxyboranes. Retrieved from [Link]

-

Lam, K. C., Marder, T. B., & Lin, Z. (2010). Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. Semantic Scholar. Available from: [Link]

-

Wikipedia. (2023). Suzuki reaction. In Wikipedia. Retrieved from [Link]

-

Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. Available from: [Link]

-

Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of aryltrifluoroborates. Retrieved from [Link]

-

Gillis, E. P., & Burke, M. D. (2009). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 131(40), 14495–14502. Available from: [Link]

-

Olsson, V. J., & Olofsson, B. (2012). Direct Palladium(II)-Catalyzed Synthesis of Arylamidines from Aryltrifluoroborates. Organic Letters, 14(12), 3122–3125. Available from: [Link]

-

Galkin, M. A., et al. (2023). Charge-enhanced pyridyl trifluoroborate organocatalysts: crystal structures and reactivity. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 79(Pt 4), 318–331. Available from: [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. Available from: [Link]

-

Kim, D., & Lee, S. (2009). Synthesis of Functionalized Organotrifluoroborates via the 1,3-Dipolar Cycloaddition of Azides. Molecules, 14(8), 2827–2836. Available from: [Link]

-

Knox, A. J., et al. (2020). A General Method for Interconversion of Boronic Acid Protecting Groups: Trifluoroborates as Common Intermediates. ResearchGate. Available from: [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. Available from: [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. Available from: [Link]

-

Arnold, D. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. Available from: [Link]

-

Dreher, S. D., et al. (2014). A Reagent for the One-Step Preparation of Potassium Acyltrifluoroborates (KATs) from Aryl- and Heteroarylhalides. ResearchGate. Available from: [Link]

-

Ryan, S. J., & Bode, J. W. (2016). Catalytic Synthesis of Potassium Acyltrifluoroborates (KATs) from Boronic Acids and the Thioimidate KAT Transfer Reagent. Angewandte Chemie International Edition, 55(4), 1432–1436. Available from: [Link]

-

Świątek, K., et al. (2022). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Molecules, 27(21), 7247. Available from: [Link]

-

Kisel, E. A., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry, 19, 747–756. Available from: [Link]

Sources

- 1. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Functionalized Organotrifluoroborates via the 1,3-Dipolar Cycloaddition of Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates [organic-chemistry.org]

- 11. Item - Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane - figshare - Figshare [figshare.com]

- 12. Direct Palladium(II)-Catalyzed Synthesis of Arylamidines from Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]

The Synthesis of Potassium 3-Pyridyltrifluoroborate: A Comprehensive Guide for the Modern Chemist

An In-depth Technical Guide on the Preparation of Potassium 3-Pyridyltrifluoroborate from Pyridin-3-ylboronic Acid

Introduction: The Ascendancy of Organotrifluoroborates in Synthetic Chemistry

In the landscape of modern organic synthesis, the quest for stable, versatile, and environmentally benign reagents is perpetual. Potassium organotrifluoroborates have emerged as a superior class of organoboron compounds, eclipsing in many aspects their boronic acid precursors.[1][2] Their remarkable stability to air and moisture, coupled with their enhanced reactivity in a myriad of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, has cemented their status as indispensable tools for synthetic chemists.[1][3][4][5][6] This guide provides a detailed protocol and mechanistic rationale for the preparation of this compound, a valuable building block in pharmaceutical and materials science research, from pyridin-3-ylboronic acid.

The conversion of boronic acids to their corresponding trifluoroborate salts is not merely a protective strategy but a functional enhancement. The trifluoroborate moiety alters the electronic properties and steric profile of the boron center, often leading to improved reactivity and selectivity in subsequent reactions.[1][7][8] This transformation is typically achieved through the use of potassium hydrogen fluoride (KHF₂), a readily available and inexpensive reagent.[1][2][9][10]

Mechanistic Underpinnings: The Transformation of a Boronic Acid

The reaction of a boronic acid with potassium hydrogen fluoride is a straightforward and efficient process. The mechanism involves the displacement of the hydroxyl groups on the boron atom by fluoride ions. The bifluoride ion ([F-H-F]⁻) from KHF₂ serves as the fluoride source. The reaction proceeds through a stepwise substitution, ultimately forming the stable tetra-coordinate trifluoroborate anion, which precipitates from the reaction mixture as its potassium salt. The aqueous or methanolic reaction medium facilitates the dissolution of the reagents and the precipitation of the product.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of aryltrifluoroborates.[9][11]

Reagents and Equipment:

-

Pyridin-3-ylboronic acid

-

Potassium hydrogen fluoride (KHF₂)

-

Methanol (MeOH)

-

Water (H₂O)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter flask

-

Rotary evaporator

Step-by-Step Procedure:

-

Dissolution of the Boronic Acid: In a round-bottom flask equipped with a magnetic stir bar, dissolve pyridin-3-ylboronic acid in methanol.

-

Preparation of KHF₂ Solution: In a separate beaker, prepare a solution of potassium hydrogen fluoride (KHF₂) in water. An excess of KHF₂ is typically used to ensure complete conversion.

-

Reaction: While stirring the boronic acid solution at room temperature, add the aqueous KHF₂ solution. A white precipitate of this compound should form.[11]

-

Reaction Monitoring: The reaction is typically rapid and can be monitored by ¹¹B NMR spectroscopy by observing the disappearance of the boronic acid signal and the appearance of the trifluoroborate signal.[2][11]

-

Isolation of the Product: After stirring for a designated period (e.g., 2 hours), concentrate the reaction mixture under reduced pressure to remove the methanol.[11]

-

Purification: The resulting solid can be purified by washing with a suitable solvent, such as diethyl ether, to remove any unreacted starting material or byproducts.[11] Further purification can be achieved by recrystallization or by techniques like Soxhlet extraction with acetone, followed by precipitation with ether.[11]

-

Drying: Dry the purified this compound under vacuum to obtain a stable, white solid.

Visualizing the Workflow:

Caption: Synthetic workflow for this compound.

Key Reaction Parameters and Expected Outcomes

| Parameter | Recommended Condition | Rationale | Expected Outcome |

| Stoichiometry (KHF₂:Boronic Acid) | 3-4 equivalents | Ensures complete conversion of the boronic acid. | High yield of the trifluoroborate salt. |

| Solvent System | Methanol/Water | Good solubility for both reactants. | Facilitates reaction and product precipitation. |

| Reaction Temperature | Room Temperature (approx. 18-25°C) | The reaction is typically facile and does not require heating.[11] | Efficient and clean conversion. |

| Reaction Time | ~2 hours | Generally sufficient for complete reaction.[11] | Maximizes product yield. |

| Purification Method | Washing with ether/Recrystallization | Removes impurities and unreacted starting materials. | High purity of the final product. |

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:

-

NMR Spectroscopy: ¹H, ¹³C, ¹¹B, and ¹⁹F NMR are crucial for structural elucidation.[9]

-

Melting Point: A sharp melting point is indicative of high purity.[11]

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.[9]

Applications in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a highly effective coupling partner in Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds with a wide range of aryl and heteroaryl halides.[3][4] Its enhanced stability and reactivity profile often lead to higher yields and cleaner reactions compared to the corresponding boronic acid, particularly with challenging substrates.[1]

Safety and Handling Considerations

-

Potassium hydrogen fluoride (KHF₂) is toxic and corrosive. It should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood.

-

Pyridin-3-ylboronic acid may be an irritant. Standard laboratory safety practices should be followed.

-

The final product, This compound , is generally a stable solid but should be handled with care.

Conclusion

The synthesis of this compound from pyridin-3-ylboronic acid is a robust and straightforward procedure that provides access to a valuable and versatile building block for organic synthesis. The superior stability and reactivity of organotrifluoroborates make them highly attractive alternatives to traditional organoboron reagents. By following the detailed protocol and understanding the underlying principles outlined in this guide, researchers can confidently prepare this important compound and leverage its advantages in their synthetic endeavors.

References

-

Darses, S., & Genêt, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of aryltrifluoroborates. Retrieved from [Link]

-

Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

-

MacNeil, S. L., et al. (2022). Charge-enhanced pyridyl trifluoroborate organocatalysts: crystal structures and reactivity. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 78(Pt 5), 653–665. [Link]

-

Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]

-

Hartwig, J. F., et al. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757-760. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

-

Molander, G. A., & Figueroa, R. (2005). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Organic Letters, 7(15), 3179–3182. [Link]

-

Vibzzlab. (2019, November 2). Synthesis of Potassium Trioxalato Ferrate III. YouTube. [Link]

-

Organic Syntheses. (n.d.). POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE. Organic Syntheses Procedure, 87, 294. [Link]

-

Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of alkyltrifluoroborates. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. journals.iucr.org [journals.iucr.org]

- 10. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]

- 11. Page loading... [guidechem.com]

Spectroscopic data (NMR, IR, MS) of Potassium 3-Pyridyltrifluoroborate

An In-Depth Technical Guide to the Spectroscopic Characterization of Potassium 3-Pyridyltrifluoroborate

Introduction

This compound, a member of the versatile class of organotrifluoroborate salts, has emerged as a cornerstone reagent in modern organic synthesis. Its stability to air and moisture, coupled with its high reactivity in transformations like the Suzuki-Miyaura cross-coupling, makes it a preferred precursor for the introduction of the 3-pyridyl moiety in pharmaceutical and materials science research[1]. Unlike the more sensitive boronic acids, its anionic nature and well-defined structure lend it unique properties that necessitate a robust and multi-faceted analytical approach for confirmation of its identity, purity, and stability.

This guide provides a comprehensive overview of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the definitive characterization of this compound. We will delve into the causality behind experimental choices, provide field-proven protocols, and interpret the resulting data, equipping researchers with the expertise to confidently handle and validate this critical reagent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Tool for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of this compound in solution. A multi-nuclear approach (¹H, ¹³C, ¹⁹F, and ¹¹B) provides a complete picture of the molecule's connectivity and electronic environment.

Expertise & Experience: The Rationale Behind Experimental Choices

Solvent Selection: Potassium organotrifluoroborates are salts with significant polarity. Therefore, highly polar aprotic solvents are required for solubilization. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice due to its excellent dissolving power for these salts and its convenient residual solvent peaks for referencing ¹H and ¹³C NMR spectra[2][3]. Its high boiling point also ensures sample stability during longer experiments.

Referencing: For accurate and reproducible data, proper referencing is critical.

-

¹H and ¹³C NMR: Internal referencing to the residual DMSO solvent peaks (δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C) is standard practice[2].

-

¹⁹F and ¹¹B NMR: Due to the lack of common internal standards, external referencing is employed. Trifluoroacetic acid (TFA) for ¹⁹F NMR and boron trifluoride diethyl etherate (BF₃·Et₂O) for ¹¹B NMR are the accepted standards[2][3].

Spectral Interpretation

-

¹H NMR: The proton spectrum reveals the substitution pattern on the pyridine ring. Four distinct signals are expected in the aromatic region (typically δ 7.0–9.0 ppm), corresponding to the four protons on the pyridyl ring. The electron-withdrawing nature of the trifluoroborate group will deshield these protons, shifting them downfield compared to unsubstituted pyridine.

-

¹³C NMR: The spectrum will show five signals for the five distinct carbon environments of the pyridine ring. A key feature is the signal for the carbon atom directly bonded to the boron (C-B). This peak is often broad and may have a lower intensity due to scalar coupling and quadrupolar relaxation effects from the adjacent ¹¹B nucleus (a quadrupolar nucleus, I = 3/2)[2][3].

-

¹⁹F NMR: This is a definitive experiment for confirming the trifluoroborate moiety. A single, sharp resonance is expected. This signal will appear as a quartet due to the coupling between the three equivalent fluorine nuclei and the single ¹¹B nucleus (¹JB-F). The observation of this coupling pattern is a crucial diagnostic feature. Chemical shifts typically fall in the -129 to -141 ppm range for organotrifluoroborates[3].

-

¹¹B NMR: This experiment directly probes the boron center. The spectrum should show a quartet, which is the mirror image of the ¹⁹F spectrum, arising from the coupling of the ¹¹B nucleus to the three equivalent ¹⁹F nuclei (¹JB-F). This confirms the BF₃⁻ structure.

Summary of Expected NMR Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~8.7 | s | H2 (proton ortho to N) | |

| ~8.5 | d | H6 (proton ortho to N) | ||

| ~7.9 | dt | H4 (proton para to N) | ||

| ~7.4 | dd | H5 (proton meta to N) | ||

| ¹³C | ~152 | s | C6 | |

| ~147 | s | C2 | ||

| ~139 | s | C4 | ||

| ~123 | s | C5 | ||

| Not Observed/Broad | - | C3 (ipso-carbon attached to B)[2] | ||

| ¹⁹F | ~ -135 | q | ¹JB-F ≈ 50-60 Hz | -BF₃⁻ |

| ¹¹B | ~ 2.0 | q | ¹JB-F ≈ 50-60 Hz | -B F₃⁻ |

| Note: Exact chemical shifts and coupling constants can vary slightly based on concentration and instrument calibration. The values provided are typical estimates based on related structures. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~10-15 mg of this compound in ~0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube. Ensure the solid is fully dissolved.

-

Spectrometer Setup: Acquire spectra on a spectrometer operating at a field strength of 300 MHz or higher[2].

-

¹H NMR: Acquire a standard one-pulse proton spectrum. Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Reference the spectrum to the central peak of the DMSO-d₆ septet at δ 39.52 ppm. A longer acquisition time may be needed to observe the broad C-B signal.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum using an external reference standard (e.g., TFA).

-

¹¹B NMR: Acquire a proton-decoupled ¹¹B spectrum using an external reference standard (e.g., BF₃·Et₂O). A modified pulse sequence may improve resolution and allow for clearer observation of the B-F coupling[2].

Visualization: NMR Analysis Workflow

Caption: Workflow for NMR characterization.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

While NMR provides the skeletal structure, IR spectroscopy offers a rapid and effective method for confirming the presence of key functional groups, specifically the pyridine ring and the B-F bonds.

Spectral Interpretation

The IR spectrum of this compound is dominated by two key regions:

-

Pyridine Ring Vibrations (1600-1400 cm⁻¹): This region will contain a series of sharp absorptions corresponding to the C=C and C=N stretching vibrations of the aromatic ring.

-

B-F Stretching Region (1100-950 cm⁻¹): The most diagnostic feature will be a very strong and typically broad absorption band in this region. This band is characteristic of the asymmetric B-F stretching vibrations within the trifluoroborate anion[1]. Its high intensity is due to the large change in dipole moment during the vibration.

Summary of Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~1600-1400 | Medium-Strong | Pyridyl C=C and C=N Ring Stretch |

| ~1100-950 | Very Strong, Broad | Asymmetric B-F Stretch |

| ~800-700 | Strong | Aromatic C-H Out-of-Plane Bend |

Experimental Protocol: FT-IR Analysis (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform an ATR correction if necessary and label the significant peaks.

Mass Spectrometry: Definitive Molecular Weight and Formula Confirmation

Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of the trifluoroborate anion.

Expertise & Experience: The Rationale Behind Experimental Choices

Ionization Technique: The compound is a potassium salt that exists as K⁺ and [C₅H₄N-BF₃]⁻. Therefore, negative-ion Electrospray Ionization (ESI-) is the ideal technique. ESI is a soft ionization method that gently transfers the pre-existing anion from solution into the gas phase, allowing for direct detection of the intact [M]⁻ species with minimal fragmentation[4][5].

High-Resolution Mass Spectrometry (HRMS): For unambiguous confirmation of the elemental formula, HRMS is crucial. However, accurately mass-calibrating in the low mass range (<300 amu) can be challenging with some instruments due to a lack of standard reference ions[6]. A field-proven strategy is to use commercially available organic sulfate salts (e.g., sodium ethyl sulfate) as internal calibrants. These compounds ionize well in negative mode and provide reference peaks that allow for mass accuracy determination within 5 ppm, sufficient for definitive formula assignment[5][6].

Hydrolysis Considerations: Organotrifluoroborates can undergo hydrolysis to form difluorohydroxyborates ([RBF₂(OH)]⁻) and other related species, especially if excess water is present[4][7][8]. When preparing samples for MS, using anhydrous solvents and minimizing exposure to moisture is critical to prevent the observation of these hydrolysis artifacts.

Summary of Expected Mass Spectrometry Data

| Ion | Formula | Calculated m/z (Monoisotopic) |

| [M]⁻ | C₅H₄¹¹BF₃N | 149.0323 |

| Isotope Peak | C₅H₄¹⁰BF₃N | 148.0357 |

Experimental Protocol: HRMS Analysis via ESI-MS

-

Sample Preparation: Prepare a dilute solution (~10-50 µg/mL) of the sample in an anhydrous solvent such as methanol or acetonitrile.

-

Calibrant Addition: To the sample solution, add an internal calibrant (e.g., sodium ethyl sulfate) at a similar concentration.

-

Infusion: Introduce the solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Parameters: Operate the mass spectrometer in negative ionization mode. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the target ion.

-

Data Acquisition: Acquire the spectrum in high-resolution mode over a mass range that includes both the analyte and the calibrant ions (e.g., m/z 50-300).

-

Data Analysis: Use the known exact mass of the calibrant ion to perform an internal mass calibration on the acquired data. Determine the accurate mass of the [C₅H₄N-BF₃]⁻ ion and compare it to the theoretical value to confirm the elemental composition.

Visualization: ESI-MS Process

Caption: The ESI-MS process for analyzing the target anion.

Conclusion

The comprehensive characterization of this compound is readily achieved through a synergistic application of NMR, IR, and MS. NMR spectroscopy provides the definitive structural framework, IR offers rapid confirmation of essential functional groups, and high-resolution ESI-MS validates the elemental composition with high fidelity. By understanding the principles behind each technique and implementing the robust protocols detailed in this guide, researchers can ensure the quality and identity of this vital synthetic building block, paving the way for reliable and reproducible scientific outcomes.

References

-

Dempsey, J. L., et al. (2023). Charge-enhanced pyridyl trifluoroborate organocatalysts: crystal structures and reactivity. IUCrData. Available at: [Link]

-

Woithe, K., et al. (2018). Dynamic ion speciation during hydrolysis of aryltrifluoroborates. ChemRxiv. Available at: [Link]

-

Almeida, W. P., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry. Available at: [Link]

-

Darses, S., & Genêt, J.-P. (2003). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. Available at: [Link]

-

Woithe, K., et al. (2018). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. Chemistry – A European Journal. Available at: [Link]

-

Ishiyama, T., et al. (2002). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters. Available at: [Link]

-

Molander, G. A., & Brown, A. R. (2006). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society. Available at: [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]

-

Almeida, W. P., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. Available at: [Link]

-

Petrillo, D. E., et al. (2007). Accurate mass determination of organotrifluoroborates. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Molander, G. A., & Petrillo, D. E. (2008). Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate [K(CF3BF3)]. ResearchGate. Available at: [Link]

-

Petrillo, D. E., et al. (2007). Accurate Mass Determination of Organotrifluoroborates. National Institutes of Health. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Accurate mass determination of organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Accurate Mass Determination of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. web.uvic.ca [web.uvic.ca]

- 8. pubs.acs.org [pubs.acs.org]

Physical properties of Potassium 3-Pyridyltrifluoroborate (melting point, solubility)

An In-depth Technical Guide to the Physical Properties of Potassium 3-Pyridyltrifluoroborate

For drug development professionals, researchers, and scientists, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and key intermediates is fundamental. This compound, a versatile building block in synthetic chemistry, is no exception. Its utility, particularly in cross-coupling reactions, is significantly influenced by its physical characteristics. This guide provides a detailed examination of two critical properties: melting point and solubility, offering both established data and practical methodologies for their determination.

Core Physical Properties

This compound is typically supplied as a stable, white crystalline powder.[1] As an organotrifluoroborate salt, it exhibits greater stability to air and moisture compared to its corresponding boronic acid, a key advantage in synthesis and storage.[2]

Melting Point

The melting point of a crystalline solid is a crucial indicator of its purity. For this compound, reported values show a consistent range, though minor variations exist, likely attributable to differences in purity or analytical methodology.

| Property | Reported Value | Source |

| Melting Point | 228-232 °C | Sigma-Aldrich[1] |

| Melting Point | 235-236 °C | Guidechem[3] |

This high melting point is characteristic of an ionic salt with a stable crystal lattice structure. The slight discrepancy between sources underscores the importance of empirical verification for each new batch of the reagent.

Solubility Profile

The solubility of this compound dictates its application in various reaction media and is essential for developing purification and isolation protocols. Organotrifluoroborate salts are generally characterized by low solubility in many common organic solvents.[2] The solubility profile has been inferred from purification procedures described in the literature. For instance, its purification often involves extraction with polar solvents followed by precipitation with a non-polar solvent.[3]

| Solvent | Qualitative Solubility | Rationale / Evidence |

| Acetone | Soluble | Used as a solvent for continuous Soxhlet extraction and for dissolving the compound before precipitation.[3] A related compound, potassium phenyltrifluoroborate, is also soluble in acetone.[4] |

| Methanol | Soluble | Used as a co-solvent with acetone for extraction, indicating solubility.[3] |

| Water | Soluble | Synthesis is conducted in aqueous media, though precipitation can occur, suggesting that solubility is finite.[3] |

| Acetonitrile | Slightly Soluble | Based on the properties of the analogous potassium phenyltrifluoroborate.[4] |

| Diethyl Ether | Insoluble | Routinely used as an anti-solvent to induce precipitation from acetone or methanol/acetone solutions.[3] |

This profile suggests that polar, aprotic solvents like acetone are effective for dissolving this compound, while non-polar solvents are suitable for inducing its precipitation, a critical aspect of its purification.

Experimental Protocols for Property Determination

To ensure batch-to-batch consistency and validate reagent quality, the following standardized protocols for determining melting point and solubility are recommended.

Workflow for Physical Property Characterization

The logical flow for characterizing a new batch of this compound involves a sequential determination of its melting point as a purity check, followed by a qualitative assessment of its solubility to inform its use in subsequent reactions.

Sources

Methodological & Application

Application Notes & Protocols: Potassium 3-Pyridyltrifluoroborate in Suzuki-Miyaura Cross-Coupling Reactions

Introduction: Elevating a Cornerstone Reaction

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, celebrated for its power to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3][4] It is a foundational method for constructing biaryl and hetero-biaryl scaffolds, which are ubiquitous motifs in pharmaceuticals, agrochemicals, and advanced materials.[4][5]

While traditionally reliant on boronic acids and their esters, these reagents are not without their challenges. Boronic acids are prone to decomposition and can form cyclic trimeric anhydrides (boroxines), which complicates stoichiometry and reproducibility.[6][7] Boronic esters, while more stable, suffer from lower atom economy and often require additional purification steps.[7]

This guide focuses on a superior class of nucleophilic partners: potassium organotrifluoroborates (R-BF₃K). Specifically, we will delve into the application of Potassium 3-Pyridyltrifluoroborate . These reagents are robust, crystalline solids that offer significant advantages in stability, handling, and stoichiometric precision.[6][7][8][9] The 3-pyridyl moiety is a privileged structure in medicinal chemistry, frequently incorporated to enhance solubility, modulate metabolic stability, and engage in critical hydrogen bonding interactions with biological targets.[1][10][11] The use of this compound provides a reliable and efficient pathway to incorporate this vital heterocycle, streamlining the synthesis of complex molecules in drug discovery and development.[4]

The Reagent: A Profile of Stability and Precision

This compound is a white, free-flowing, crystalline solid that is remarkably stable to both air and moisture, a stark contrast to its boronic acid counterpart.[6][12] This stability is not merely a matter of convenience for storage and handling; it is central to its superior performance in cross-coupling reactions.

Key Advantages over Boronic Acids:

-

Exceptional Stability: The tetracoordinate boron center, bonded to three strongly electronegative fluorine atoms, is resistant to the protodeboronation and oxidative degradation that can plague boronic acids.[6][9] This allows for indefinite storage at room temperature without special precautions.[6]

-

Precise Stoichiometry: Unlike boronic acids, which exist in equilibrium with their boroxine trimers, potassium organotrifluoroborates are strictly monomeric.[7][8] This ensures that the exact amount of the reagent is known and delivered to the reaction, leading to greater reproducibility and optimization of atom economy.

-

A "Protected" Nucleophile: The trifluoroborate group can be viewed as a protecting group for the boronic acid.[2][8][13] The reagent remains inert to many reaction conditions until it is activated for the Suzuki-Miyaura coupling, a feature that allows it to be carried through multi-step syntheses.[6]

The Mechanism: A Tale of "Slow Release"

A common misconception is that the trifluoroborate salt directly participates in the transmetalation step of the Suzuki-Miyaura catalytic cycle. In reality, the organotrifluoroborate is a stable precatalyst that must first undergo hydrolysis to generate the active nucleophilic species.[8]

The Critical Hydrolysis Step: Under the basic, aqueous conditions of the reaction, the this compound slowly hydrolyzes to form 3-pyridylboronic acid.[14][15][16] This in-situ generation is the key to its efficacy.

The "Slow Release" Advantage: This gradual hydrolysis maintains a low, steady-state concentration of the reactive boronic acid in the reaction mixture.[14][15] This "slow release" strategy is highly beneficial as it minimizes the common side reactions that plague couplings with bulk boronic acid, namely:

-

Protodeboronation: Premature loss of the boron moiety.

-

Oxidative Homocoupling: Dimerization of the boronic acid.

By keeping the concentration of the active boronic acid low, the rate of the desired cross-coupling catalytic turnover can outpace these degradation pathways.[14][15][16]

Role of the Base: The base (e.g., K₂CO₃, Cs₂CO₃) plays a dual role. First, it facilitates the hydrolysis of the trifluoroborate. Second, and more critically, it reacts with the generated boronic acid (RB(OH)₂) to form the more nucleophilic "ate" complex, the boronate species [RB(OH)₃]⁻.[17] This anionic boronate is the species that readily undergoes transmetalation with the Pd(II)-halide complex, driving the catalytic cycle forward.[17][18]

Caption: Suzuki-Miyaura cycle with this compound.

Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromobenzonitrile

This protocol provides a general method for the coupling of an aryl bromide. Conditions may require optimization for different substrates, particularly for less reactive aryl chlorides.

Materials:

-

This compound (1.05 equiv.)

-

4-Bromobenzonitrile (1.0 equiv.)

-

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

-

Triphenylphosphine [PPh₃] (4 mol%)

-

Potassium Carbonate [K₂CO₃] (3.0 equiv.)

-

Methanol (or Toluene/H₂O 10:1 mixture)

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Magnetic stirrer and heating plate/oil bath

Caption: General experimental workflow for the cross-coupling reaction.

Step-by-Step Procedure:

-

Vessel Preparation: To a clean, dry Schlenk tube equipped with a magnetic stir bar, add 4-bromobenzonitrile (e.g., 0.5 mmol, 91 mg), this compound (0.525 mmol, 97 mg), and potassium carbonate (1.5 mmol, 207 mg).

-

Catalyst Addition: Add palladium(II) acetate (0.01 mmol, 2.2 mg) and triphenylphosphine (0.02 mmol, 5.2 mg).

-

Solvent Addition: Add methanol (e.g., 5 mL) to the vessel.

-